Lipophilicity Differentiation: LogD (pH 7.4) of Target Compound vs. 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid
The saturated hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid demonstrates markedly lower lipophilicity compared to the unsaturated 4H-furo[3,2-b]pyrrole-5-carboxylic acid. The target compound has a calculated LogD (pH 7.4) of -3.13 [1], while the unsaturated comparator has an ACD/LogD (pH 7.4) of -1.27 . This represents a 1.86 log unit difference in distribution coefficient at physiological pH, translating to approximately 72-fold greater partitioning into aqueous phase for the target compound.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = -3.13 (calculated, ChemBase) |
| Comparator Or Baseline | 4H-Furo[3,2-b]pyrrole-5-carboxylic acid: ACD/LogD (pH 7.4) = -1.27, ACD/LogP = 1.53 (ChemSpider) |
| Quantified Difference | ΔLogD = -1.86 log units (~72-fold greater aqueous partitioning for target compound) |
| Conditions | Calculated using ChemBase and ACD/Labs Percepta Platform, respectively; pH 7.4 (physiological conditions) |
Why This Matters
The ~72-fold difference in aqueous partitioning directly affects solubility, oral absorption, and CNS penetration potential—critical differentiators in selecting the appropriate scaffold for a given drug discovery program.
- [1] ChemBase. (n.d.). hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid – Physicochemical Properties (ChemBase ID: 242654). LogD (pH 7.4): -3.1252353. CAS: 1423028-91-4. View Source
